molecular formula C10H9F2NO2 B12601959 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- CAS No. 651312-16-2

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)-

Cat. No.: B12601959
CAS No.: 651312-16-2
M. Wt: 213.18 g/mol
InChI Key: LAZXBKBGVBVNLA-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is a chemical compound belonging to the class of β-lactams. β-lactams are characterized by their four-membered lactam ring, which is a cyclic amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes, which are essential for the cross-linking of peptidoglycan layers . This inhibition leads to the weakening of the bacterial cell wall and ultimately cell lysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the difluoro and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

651312-16-2

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H9F2NO2/c1-15-8-4-2-7(3-5-8)13-6-10(11,12)9(13)14/h2-5H,6H2,1H3

InChI Key

LAZXBKBGVBVNLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C2=O)(F)F

Origin of Product

United States

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